3-溴-5-甲基-2-硝基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

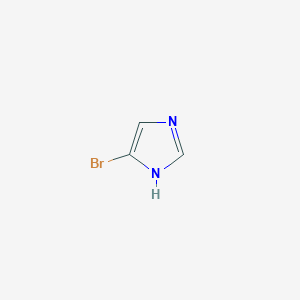

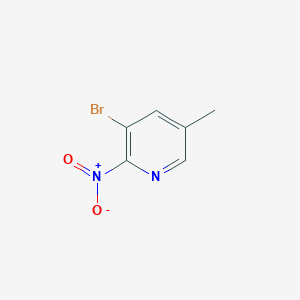

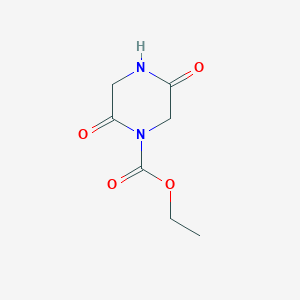

3-Bromo-5-methyl-2-nitropyridine is a chemical compound with the molecular formula C6H5BrN2O2 . It has an average mass of 217.020 Da and a monoisotopic mass of 215.953430 Da .

Synthesis Analysis

The synthesis of nitropyridine derivatives, such as 3-Bromo-5-methyl-2-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This reaction gives the N-nitropyridinium ion, which when reacted with SO2/HSO3– in water, yields 3-nitropyridine .Molecular Structure Analysis

The molecular structure of 3-Bromo-5-methyl-2-nitropyridine consists of a pyridine ring substituted with a bromo group, a methyl group, and a nitro group . The compound has a density of 1.7±0.1 g/cm3 and a molar refractivity of 43.4±0.3 cm3 .Chemical Reactions Analysis

The reaction mechanism of nitropyridine derivatives is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis

3-Bromo-5-methyl-2-nitropyridine has a boiling point of 270.6±35.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.5 mmHg at 25°C and an enthalpy of vaporization of 48.8±3.0 kJ/mol . The compound has a flash point of 117.4±25.9 °C and an index of refraction of 1.600 .科学研究应用

合成和转化

3-溴-5-甲基-2-硝基吡啶在合成各种制药和农药产品中起着关键作用。通过氧化、芳基化和交叉偶联反应等过程将其转化为其他衍生物,突显了其多功能性。例如,过氧化氢氧化已被用于从相应的胺制备5-溴-2-硝基吡啶,展示了其具有增强安全性和可重复性的大规模生产潜力(Agosti et al., 2017)。同样,对相关化合物3-硝基吡啶进行芳基化会导致2-芳基氨基-5-硝基吡啶的形成,表明该化合物在合成复杂分子中的反应性和实用性(Borovlev et al., 2018)。

分子和光谱分析

通过振动光谱、量子化学计算和分子动力学模拟等技术对该化合物的分子结构和性质进行了广泛研究。这些分析为了解该化合物的稳定性、电子性质和反应性提供了见解。例如,对5-溴-3-硝基吡啶-2-碳腈的计算研究已阐明了其分子静电势、振动光谱和与生物靶标的相互作用,突出了其在药物发现中的潜力(Arulaabaranam et al., 2021)。

亲核官能团化

通过亲核官能团化,该化合物的化学性质得到进一步丰富,为合成新型荧光分子和潜在药理剂提供了途径。这种方法已经导致新分子的开发,具有显著的光物理性质,说明了该化合物在创造具有特定光学特性材料中的作用(Nikol'skiy et al., 2022)。

化学安全性和毒性研究

尽管与3-溴-5-甲基-2-硝基吡啶没有直接关联,但对相关硝基吡啶化合物的研究强调了理解这些物质的化学安全性和潜在毒性的重要性。例如,由于相关化合物中毒的案例,需要谨慎处理并了解其毒理特性,以确保在使用和开发过程中的安全(Shi et al., 2022)。

安全和危害

属性

IUPAC Name |

3-bromo-5-methyl-2-nitropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-2-5(7)6(8-3-4)9(10)11/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFROVGPWCJKUPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00565604 |

Source

|

| Record name | 3-Bromo-5-methyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-methyl-2-nitropyridine | |

CAS RN |

155790-02-6 |

Source

|

| Record name | 3-Bromo-5-methyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6,10,12,16,18,22,24,25,26,27,28-Dodecamethylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-5,11,17,23-tetrol](/img/structure/B114396.png)